![molecular formula C15H16N6 B14716264 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine CAS No. 15224-01-8](/img/structure/B14716264.png)
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused to a pyrazine ring, with additional functional groups that contribute to its unique chemical properties. It is part of a broader class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine typically involves multi-step reactions. One common synthetic route includes:
Cyclization: The formation of the pyrido[3,4-b]pyrazine core through cyclization reactions.
Functional Group Introduction: Introduction of the N-methylanilino and diamine groups through substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Análisis De Reacciones Químicas
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Reagents like acyl bromides, propargylamines, and bases such as Cs2CO3 are commonly used.
Aplicaciones Científicas De Investigación
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties can be leveraged in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine involves its interaction with specific molecular targets. These interactions can inhibit or activate various pathways, leading to the compound’s observed biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine can be compared to other nitrogen-containing heterocyclic compounds:
Pyrrolopyrazine Derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and kinase inhibition.
Pyrazolo[3,4-b]pyridine Derivatives: Known for their TRK inhibitory activity, these compounds share structural similarities but differ in their specific biological targets and activities.
Pyridazine Analogs: These compounds are highly functionalized heterocycles with diverse biological activities.
Propiedades
Número CAS |
15224-01-8 |
|---|---|
Fórmula molecular |
C15H16N6 |
Peso molecular |
280.33 g/mol |
Nombre IUPAC |
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-12-7-13(16)20-15(17)14(12)19-10/h2-8H,9H2,1H3,(H4,16,17,20) |
Clave InChI |
SYKHSCVJKWQXCW-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


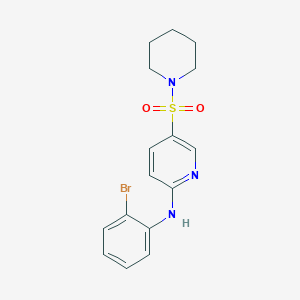

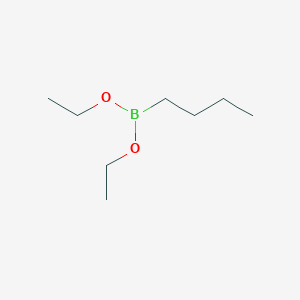
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
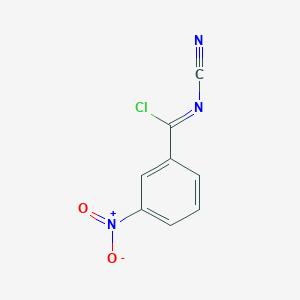
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

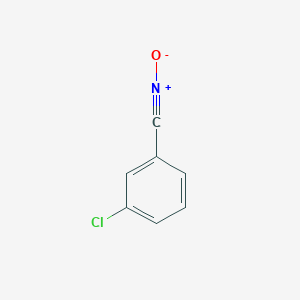

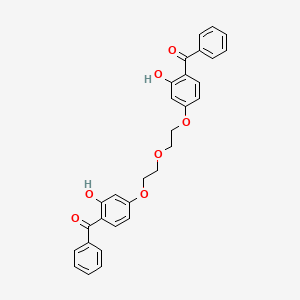


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
